

An In-Depth Technical Guide to Alexa Fluor 430

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Compound of Interest

Compound Name: *Alexa Fluor 430*

Cat. No.: *B13917458*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and spectral properties of **Alexa Fluor 430**, a versatile fluorophore in the Alexa Fluor family. Detailed experimental protocols for its application in protein labeling, immunofluorescence, and flow cytometry are also included, alongside a structured summary of its quantitative data.

Core Properties and Structure

Alexa Fluor 430 is a bright, green-fluorescent dye notable for its water solubility and pH insensitivity over a wide range (pH 4-10).[1] These characteristics make it a robust tool for stable signal generation in various biological imaging and detection applications, including flow cytometry and fluorescence microscopy.[1][2] The fluorophore is typically supplied as a reactive dye, most commonly as a succinimidyl ester (NHS ester), for covalent labeling of primary amines on proteins and amine-modified oligonucleotides.[1][2]

The chemical structure of **Alexa Fluor 430** succinimidyl ester reveals a complex aromatic core responsible for its fluorescent properties, linked to a succinimidyl ester group that enables covalent bond formation with primary amines.

Chemical Structure of **Alexa Fluor 430** Succinimidyl Ester

Caption: 2D structure of **Alexa Fluor 430** succinimidyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative properties of various **Alexa Fluor 430** derivatives.

Property	Alexa Fluor 430 NHS Ester	Alexa Fluor 430 Amine	Alexa Fluor 430 Hydrazide
Molecular Weight	701.8 g/mol [1][3]	-	-
Excitation Maxima	430 nm[1]	430 nm[4]	430 nm
Emission Maxima	545 nm[1]	542 nm[4]	542 nm
Extinction Coefficient	15,000 cm ⁻¹ M ⁻¹ [1]	15,955 cm ⁻¹ M ⁻¹ [4]	-
Quantum Yield	-	0.23[4]	-
Reactive Group	Succinimidyl Ester[1]	Amine[4]	Hydrazide
Reactivity	Primary amines[1]	Electrophiles, Carbonyls	Aldehydes, Ketones[5]

Experimental Protocols

Protein Labeling with Alexa Fluor 430 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL and the buffer should be free of primary amines (e.g., Tris).

Methodology:

- **Prepare Protein Solution:** Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3.
- **Reconstitute the Dye:** Dissolve the **Alexa Fluor 430** NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
- **Labeling Reaction:** Add the dissolved dye to the protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.

- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescent staining of a target protein in fixed and permeabilized cells using a primary antibody and an **Alexa Fluor 430**-conjugated secondary antibody.

Methodology:

- Cell Preparation: Culture cells on coverslips to the desired confluency.
- Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the **Alexa Fluor 430**-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter set for **Alexa Fluor 430**.

Flow Cytometry Staining

This protocol describes the staining of cell surface antigens for analysis by flow cytometry.

Methodology:

- Cell Preparation: Prepare a single-cell suspension from your sample (e.g., tissue, blood) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FACS buffer).
- Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.
- Primary Antibody Staining: Add the primary antibody conjugated to **Alexa Fluor 430** to the cell suspension.
- Incubation: Incubate the cells for 20-30 minutes on ice in the dark.
- Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C) and decanting the supernatant.
- Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer for analysis.
- Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for exciting **Alexa Fluor 430** and capturing its emission.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.



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